Medetomidine

Description

This compound is a synthetic compound used as a surgical anesthetic and analgesic. It is normally found as its hydrochloride salt, this compound hydrochloride. This compound is an intravenously available alpha-2 adrenergic agonist. The drug has been developed by Orion Pharma. In the United States, it is currently approved for its veterinary use in dogs and distributed by Pfizer Animal Health. In Canada, this compound is distributed by Novartis Animal Health. The marketed product is a racemic mixture of two stereoisomers from which dexthis compound is the main active isomer.

This compound is a small molecule drug with a maximum clinical trial phase of III.

An agonist of RECEPTORS, ADRENERGIC ALPHA-2 that is used in veterinary medicine for its analgesic and sedative properties. It is the racemate of DEXthis compound.

See also: Oxymetazoline (related); Dexthis compound (related); Naphazoline (related) ... View More ...

Properties

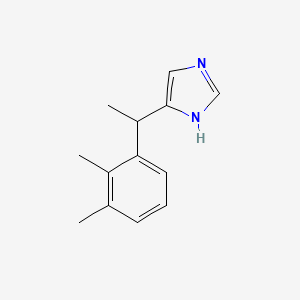

IUPAC Name |

5-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13/h4-8,11H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUHVIMMYOGQXCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

86347-15-1 (hydrochloride) | |

| Record name | Medetomidine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086347140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6048258 | |

| Record name | Medetomidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86347-14-0 | |

| Record name | Medetomidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86347-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Medetomidine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086347140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Medetomidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11428 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Medetomidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Medetomidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEDETOMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MR15E85MQM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Medetomidine Hydrochloride: A Comprehensive Pharmacological Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Medetomidine hydrochloride is a potent and highly selective alpha-2 adrenergic receptor agonist widely utilized in veterinary medicine for its sedative, analgesic, and muscle relaxant properties.[1] This technical guide provides a comprehensive overview of the core pharmacological properties of this compound hydrochloride, with a focus on its mechanism of action, receptor binding affinity, pharmacokinetics, and pharmacodynamics. Detailed experimental protocols, quantitative data, and visual representations of key pathways are presented to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Mechanism of Action

This compound hydrochloride exerts its pharmacological effects primarily through its agonistic activity at alpha-2 adrenergic receptors.[2] These receptors are G-protein coupled receptors that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade ultimately results in the inhibition of norepinephrine release from presynaptic nerve terminals in the central and peripheral nervous systems.[2] The reduction in noradrenergic neurotransmission in the locus coeruleus is central to its sedative effects, while its actions at both spinal and supraspinal sites contribute to its analgesic properties.[3]

dot

References

An In-Depth Technical Guide to Medetomidine as an Alpha-2 Adrenergic Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medetomidine is a potent and highly selective synthetic alpha-2 adrenergic agonist, widely utilized in veterinary medicine for its sedative, analgesic, and anxiolytic properties. Its high affinity for the alpha-2 adrenoceptor, coupled with its significant selectivity over the alpha-1 subtype, makes it a valuable pharmacological tool and a subject of extensive research. This technical guide provides a comprehensive overview of the core pharmacology of this compound, detailing its receptor binding profile, downstream signaling pathways, and established experimental protocols for its characterization.

This compound is a racemic mixture containing two enantiomers: dexthis compound, the pharmacologically active S-enantiomer, and levothis compound, which is largely inactive. Dexthis compound is also used clinically in humans as a sedative in intensive care settings and for procedural sedation. This guide will focus on the properties of the racemic mixture, this compound, and will specify when data pertains to its active enantiomer, dexthis compound.

Data Presentation: Quantitative Analysis of this compound's Receptor Affinity and Functional Potency

The efficacy of this compound as an alpha-2 adrenergic agonist is underpinned by its binding affinity for the receptor subtypes and its functional potency in modulating intracellular signaling cascades. The following tables summarize key quantitative data from in vitro studies.

Receptor Binding Affinity

This compound exhibits a high affinity for alpha-2 adrenergic receptors. While it is highly selective for the alpha-2 subtype over the alpha-1 subtype, studies suggest it does not significantly discriminate between the different alpha-2 receptor isoforms (α2A, α2B, α2C).[1][2]

| Compound | Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Selectivity (α2/α1) |

| This compound | α2 (non-subtype selective) | [3H]clonidine | Rat brain membranes | 1.08 | 1620:1 |

| This compound | α1 | [3H]prazosin | Rat brain membranes | 1750 |

Ki (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Functional Potency

This compound's agonism at alpha-2 adrenergic receptors leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. It also modulates other signaling pathways, including the ERK/MAPK pathway.

| Compound | Assay | Cell Line/Tissue | EC50 |

| Dexthis compound | pERK1 Expression | Rat hippocampal slices | 0.97 µM |

| Dexthis compound | pERK2 Expression | Rat hippocampal slices | 1.15 µM |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Signaling Pathways

This compound's mechanism of action is primarily mediated through the activation of alpha-2 adrenergic receptors, which are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gαi).

Canonical Gαi Signaling Pathway

Upon binding of this compound, the alpha-2 adrenergic receptor undergoes a conformational change, leading to the activation of the associated Gαi protein. The activated Gαi subunit inhibits the enzyme adenylyl cyclase, which in turn reduces the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased protein kinase A (PKA) activity and subsequent downstream effects, including the modulation of ion channel activity and gene expression, ultimately resulting in the sedative and analgesic effects of the drug.

ERK/MAPK Signaling Pathway

Recent research has indicated that alpha-2 adrenergic agonists, including dexthis compound, can also modulate the extracellular signal-regulated kinase (ERK) pathway, which is a part of the mitogen-activated protein kinase (MAPK) cascade. The activation of this pathway can be independent of the canonical Gαi signaling and may be involved in some of the long-term effects of these drugs, such as neuroprotection. The precise mechanisms of ERK activation by this compound are still under investigation.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the alpha-2 adrenergic agonist activity of this compound.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of this compound for alpha-2 adrenergic receptors by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the Ki of this compound for alpha-2 adrenergic receptors.

Materials:

-

Membrane Preparation: Homogenized cell membranes from a cell line stably expressing the desired alpha-2 adrenergic receptor subtype (e.g., CHO or HEK-293 cells) or from tissues with high receptor density (e.g., rat cerebral cortex).

-

Radioligand: A high-affinity radiolabeled alpha-2 adrenergic receptor ligand, such as [3H]-clonidine or [3H]-MK-912.

-

Test Compound: this compound hydrochloride.

-

Non-specific Binding Control: A high concentration of a non-labeled alpha-2 adrenergic agonist or antagonist (e.g., 10 µM yohimbine).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter and scintillation fluid.

Protocol:

-

Membrane Preparation:

-

Culture cells expressing the receptor of interest to confluency.

-

Harvest cells and homogenize in ice-cold assay buffer using a Polytron homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).

-

-

Assay Setup:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of this compound concentrations (typically from 10-11 to 10-5 M).

-

Total Binding Wells: Add membrane preparation, radioligand (at a concentration near its Kd), and assay buffer.

-

Non-specific Binding Wells: Add membrane preparation, radioligand, and a high concentration of the non-labeled competitor.

-

Competition Wells: Add membrane preparation, radioligand, and varying concentrations of this compound.

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Inhibition Functional Assay

This assay measures the functional consequence of this compound binding to Gαi-coupled alpha-2 adrenergic receptors by quantifying the resulting decrease in intracellular cAMP levels.

Objective: To determine the EC50 of this compound for the inhibition of adenylyl cyclase.

Materials:

-

Cells: A cell line stably expressing the human alpha-2 adrenergic receptor subtype of interest (e.g., CHO or HEK-293 cells).

-

Adenylyl Cyclase Stimulator: Forskolin (to elevate basal cAMP levels).

-

Test Compound: this compound hydrochloride.

-

cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., ELISA, HTRF, or LANCE-based assays).

-

Cell Culture Medium and plates (e.g., 96-well).

Protocol:

-

Cell Culture:

-

Plate the cells in a 96-well plate and grow to the desired confluency.

-

-

Pre-treatment:

-

Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 15-30 minutes).

-

-

Stimulation:

-

Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and increase cAMP production. The concentration of forskolin should be chosen to elicit a submaximal but robust cAMP response.

-

-

Incubation:

-

Incubate for a defined period (e.g., 15-30 minutes) to allow for cAMP accumulation.

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.

-

-

Data Analysis:

-

Normalize the data to the forskolin-stimulated response (100%) and the basal level (0%).

-

Plot the percentage of inhibition of the forskolin-stimulated cAMP response against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 of this compound.

-

References

Discovery and development of Medetomidine for veterinary use

An In-depth Technical Guide to the Discovery and Development of Medetomidine for Veterinary Use

Introduction

This compound is a potent and highly selective synthetic α2-adrenergic receptor agonist widely utilized in veterinary medicine for its reliable sedative, analgesic, and muscle relaxant properties.[1][2][3] Developed by Orion Pharma, it marked a significant advancement over older α2-agonists like xylazine, offering greater receptor selectivity and clinical efficacy.[4][5] Marketed as a racemic mixture of its two stereoisomers, dexthis compound and levothis compound, its pharmacological effects are primarily attributed to the active enantiomer, dexthis compound.[3][4][6] This guide provides a detailed overview of the discovery, pharmacological profile, and clinical development of this compound, intended for researchers and drug development professionals.

Discovery and Development History

The development of this compound originated from the search for more specific and selective α2-adrenergic agonists for veterinary anesthesia and sedation. Building upon the foundation of earlier imidazole derivatives like detomidine and the prototypical α2-agonist clonidine, researchers at the Finnish pharmaceutical company Orion Pharma synthesized this compound, chemically known as (RS)-4-[1-(2,3-Dimethylphenyl)ethyl]-3H-imidazole.[4][7] It was first launched in 2007.[4] The key innovation was a molecule with exceptionally high affinity and selectivity for the α2-adrenoceptor over the α1-adrenoceptor, which translated to more profound sedative and analgesic effects with a more manageable side-effect profile compared to its predecessors.[5][7][8] This development was coupled with the simultaneous creation of a specific antagonist, atipamezole, allowing for the rapid and reliable reversal of this compound's effects, a critical safety feature in clinical practice.[4][7]

Pharmacological Profile

Mechanism of Action

This compound exerts its effects by acting as a full agonist at α2-adrenergic receptors. These are G-protein coupled receptors (GPCRs) that, upon activation, initiate a downstream intracellular signaling cascade.

-

Receptor Binding: this compound binds to presynaptic and postsynaptic α2-receptors in the central and peripheral nervous systems.[7] Presynaptic activation in the locus coeruleus of the brainstem inhibits the release of norepinephrine, a key neurotransmitter in maintaining arousal and consciousness.[5] This reduction in noradrenergic activity is the primary mechanism for sedation and anxiolysis.[5]

-

Signal Transduction: The α2-receptor is coupled to an inhibitory G-protein (Gαi).[5] Agonist binding activates this G-protein, which in turn inhibits the enzyme adenylyl cyclase.[5]

-

Intracellular Effects: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[5] This cascade ultimately causes hyperpolarization of the neuron by opening G-protein-gated potassium channels and inhibiting voltage-gated calcium channels, reducing neuronal excitability and neurotransmitter release.[5][9]

Pharmacodynamics

This compound's high selectivity for the α2-receptor over the α1-receptor is a defining characteristic. This selectivity minimizes α1-mediated side effects while maximizing the desired sedative and analgesic outcomes.

Table 1: α2/α1 Selectivity Ratios of Adrenergic Agonists

| Compound | α2/α1 Selectivity Ratio | Reference |

|---|---|---|

| This compound | 1620:1 | [5][7][8] |

| Clonidine | 220:1 | [5][8] |

| Xylazine | 160:1 |[5] |

The primary pharmacodynamic effects include:

-

Sedation & Anxiolysis: A profound, dose-dependent sedation that allows for clinical examinations and minor procedures.[7][10]

-

Analgesia: Significant pain relief mediated by α2-receptors in the dorsal horn of the spinal cord and brainstem.[3][5][11]

-

Muscle Relaxation: Useful muscle relaxation resulting from the inhibition of interneurons in the spinal cord.[3]

-

Cardiovascular Effects: A characteristic biphasic response. An initial, transient period of hypertension due to peripheral vasoconstriction (mediated by α2B-receptors), followed by a more sustained period of bradycardia and decreased cardiac output.[7][12]

-

Respiratory Effects: Mild to moderate respiratory depression, which is generally less severe than that caused by other classes of sedatives.[3]

Pharmacokinetics

This compound is readily absorbed following intramuscular administration. It is lipophilic, allowing for rapid distribution throughout the body, including high penetration into the central nervous system.[5] Metabolism occurs primarily in the liver through hydroxylation, and the metabolites are excreted mainly via the kidneys.[4][5]

Table 2: Pharmacokinetic Parameters of this compound in Veterinary Species

| Parameter | Dogs | Cats | Rats | Reference |

|---|---|---|---|---|

| Volume of Distribution (Vd) | 2.8 L/kg | 3.5 L/kg | 8.2 L/kg | [5] |

| Clearance (CL) | 27.5 mL/min/kg | 33.4 mL/min/kg | 88.5 mL/min/kg | [5] |

| Elimination Half-life (t½) | 0.97 h | 1.6 h | 1.09 h |[5] |

Clinical Development and Efficacy

Clinical trials were designed to establish the optimal dosing, efficacy, and safety of this compound for procedural sedation and analgesia in target species, primarily dogs and cats.

Key Efficacy Studies & Data

Multicenter clinical trials confirmed that this compound produces reliable, dose-dependent sedation and analgesia suitable for a wide range of clinical procedures.[13]

Table 3: Summary of Clinical Efficacy and Dosing

| Species | Indication | Recommended IM Dose (µg/kg) | Outcome | Reference |

|---|---|---|---|---|

| Dog | Clinical Procedures / Minor Surgery | 30 - 40 | 72% of dogs achieved a slight anesthetic stage. Overall suitability rated "satisfactory" or "very satisfactory" in 95% of cases. | [10][13] |

| Dog | Radiography | 30 | Effective sedation for positioning. | [13] |

| Cat | Clinical Procedures / Minor Surgery | 80 - 110 | 85% of cats achieved a slight anesthetic stage. Overall suitability rated "satisfactory" or "very satisfactory" in 81-96% of cases. |[10][13] |

Side effects noted in these trials included vomiting (12% in dogs, 65% in cats) and occasional muscle jerking in dogs (0.5%).[13]

Example Experimental Protocol: Pharmacokinetic and Pharmacodynamic Study in Dogs

This protocol is based on methodologies used in foundational studies comparing this compound and its enantiomers.[14]

-

Objective: To determine and compare the clinical effects and pharmacokinetics of racemic this compound (MED), dexthis compound (DEX), and levothis compound (LEVO).

-

Subjects: Six healthy Beagle dogs.

-

Study Design: A blinded, randomized, crossover study design. Each dog received all treatments in separate sessions with a washout period.

-

Treatment A: MED (40 µg/kg, IV)

-

Treatment B: DEX (20 µg/kg, IV)

-

Treatment C: DEX (10 µg/kg, IV)

-

Treatment D: LEVO (20 µg/kg, IV)

-

Treatment E: Saline Placebo (IV)

-

-

Methodology:

-

Instrumentation: Prior to drug administration, dogs are instrumented for monitoring of direct arterial blood pressure and collection of arterial blood samples.

-

Drug Administration: The assigned treatment is administered as an intravenous bolus.

-

Monitoring & Data Collection:

-

Pharmacodynamic Assessment: Sedation and analgesia are scored subjectively by a blinded observer at predetermined time points. Physiological parameters (heart rate, ECG, blood pressure, respiratory rate, rectal temperature) are recorded continuously or at frequent intervals.

-

Pharmacokinetic Assessment: Venous blood samples are collected into heparinized tubes at baseline and multiple time points post-administration (e.g., 2, 5, 10, 20, 40, 60, 90, 120, 240 minutes). Plasma is separated by centrifugation and stored at -20°C until analysis.

-

-

Sample Analysis: Plasma concentrations of the drugs are quantified using a validated method such as liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis:

-

Pharmacokinetic parameters (Clearance, Volume of Distribution, Half-life) are calculated using non-compartmental analysis.

-

Pharmacodynamic data are analyzed using appropriate statistical methods (e.g., ANOVA for repeated measures) to compare the effects of different treatments over time.

-

-

Conclusion

The discovery and development of this compound represented a significant milestone in veterinary pharmacology. Its high selectivity for the α2-adrenoceptor provided veterinarians with a tool for reliable and profound sedation and analgesia, improving the safety and feasibility of countless procedures in small animal practice. The rigorous preclinical and clinical studies undertaken to characterize its pharmacokinetic and pharmacodynamic profile established a solid foundation for its safe and effective use. The co-development of the specific reversal agent, atipamezole, further enhanced its clinical utility, making this compound a cornerstone of veterinary sedation protocols worldwide.

References

- 1. droracle.ai [droracle.ai]

- 2. nbinno.com [nbinno.com]

- 3. A review of the physiological effects of α2-agonists related to the clinical use of this compound in small animal practice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Classics in Chemical Neuroscience: this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Pharmacological profiles of this compound and its antagonist, atipamezole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound--a novel alpha 2-adrenoceptor agonist: a review of its pharmacodynamic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Advances in the Knowledge of the α2-Adrenergic Agonists Action Mechanisms in Domestic Animals: Clinical Implications and Future Perspectives - WSAVA2005 - VIN [vin.com]

- 10. The clinical efficacy of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. droracle.ai [droracle.ai]

- 13. Clinical evaluation of this compound, a novel sedative and analgesic drug for dogs and cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Clinical effects and pharmacokinetics of this compound and its enantiomers in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular and Molecular Targets of Medetomidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Medetomidine is a potent and highly selective α2-adrenergic receptor agonist widely utilized in veterinary medicine for its sedative, analgesic, and anxiolytic properties.[1][2] Its pharmacological effects are primarily mediated through its interaction with α2-adrenergic receptors, leading to the modulation of downstream signaling cascades. This technical guide provides a comprehensive overview of the cellular and molecular targets of this compound, presenting quantitative binding data, detailing downstream signaling pathways, and offering in-depth experimental protocols for studying its interactions. The information is intended to serve as a valuable resource for researchers and professionals involved in pharmacology and drug development.

Primary Molecular Target: α2-Adrenergic Receptors

This compound's principal mechanism of action is its agonistic activity at α2-adrenergic receptors.[3][4] These G-protein coupled receptors are classified into three main subtypes: α2A, α2B, and α2C.[3] this compound exhibits high affinity for all α2-adrenergic receptor subtypes without significant selectivity among them.[5][6] The pharmacologically active enantiomer of the racemic this compound mixture is dexthis compound.[1][2]

This compound is distinguished by its high selectivity for α2-adrenergic receptors over α1-adrenergic receptors, with a selectivity ratio of 1620:1.[1][2][7] This high selectivity contributes to its potent sedative and analgesic effects with a lower incidence of the side effects associated with α1-adrenergic receptor activation.[1]

Quantitative Binding and Functional Data

The binding affinities and functional potencies of this compound and related compounds have been characterized in various studies. The following table summarizes key quantitative data.

| Compound | Receptor/Target | Parameter | Value | Species/Tissue | Reference |

| This compound | α2-Adrenergic Receptor | Ki | 1.08 nM | Rat brain membranes | [8] |

| α1-Adrenergic Receptor | Ki | 1750 nM | Rat brain membranes | [3] | |

| α2/α1 Selectivity Ratio | - | 1620 | - | [1][7] | |

| α2-Adrenergic Receptor | pD2 | 9.0 | Mouse vas deferens | [8] | |

| Dexthis compound | α2A-Adrenergic Receptor | EC50 (-log[M]) | 8.85 | Recombinant human | [9] |

| Clonidine | α2-Adrenergic Receptor | Ki | 3.20 nM | Rat brain membranes | [8] |

| α1-Adrenergic Receptor | Ki | 713 nM | - | [3] | |

| α2/α1 Selectivity Ratio | - | 220 | - | [1][3] | |

| Xylazine | α2-Adrenergic Receptor | Ki | 194 nM | Rat brain membranes | [8] |

| α1-Adrenergic Receptor | Ki | 30300 nM | - | [3] | |

| α2/α1 Selectivity Ratio | - | 160 | - | [1][3] |

Secondary and Off-Target Molecular Interactions

While this compound's primary effects are mediated through α2-adrenergic receptors, it has been reported to interact with other molecular targets, which may contribute to its overall pharmacological profile.

Imidazoline Receptors

Due to its imidazole structure, this compound has been investigated for its potential interaction with imidazoline receptors. However, studies have shown that this compound has a low affinity for I1-imidazoline receptors.[10] The pharmacological significance of this interaction is not well-validated.[4]

Ion Channels

Recent evidence suggests that this compound and its active enantiomer, dexthis compound, can modulate the function of various ion channels, potentially contributing to their analgesic and anesthetic effects.

-

Sodium Channels: Dexthis compound has been shown to inhibit voltage-gated sodium channels (both tetrodotoxin-sensitive and tetrodotoxin-resistant) in a concentration-dependent manner in trigeminal ganglion neurons.[11][12] This inhibition is mediated by the activation of Gi/o protein-coupled α2-adrenoceptors.[11][12] Dexthis compound and clonidine have also been found to inhibit the function of Nav1.7 independent of α2-adrenoceptor activation.[13]

-

Potassium Channels: Dexthis compound directly inhibits vascular ATP-sensitive potassium (KATP) channels through the Kir6.0 subunit.[14]

-

Calcium Channels: The hypnotic-anesthetic action of dexthis compound appears to be influenced by the modulation of calcium channels.[15][16] Dexthis compound has been shown to inhibit L-type calcium currents in rat ventricular myocytes, an effect that is partially mediated by α2-adrenergic receptors.[17]

Downstream Signaling Pathways

Activation of α2-adrenergic receptors by this compound initiates a cascade of intracellular signaling events, primarily through the coupling to inhibitory G-proteins of the Gi/o family.[3][4]

The canonical signaling pathway involves:

-

G-protein Activation: Binding of this compound to the α2-adrenergic receptor promotes the exchange of GDP for GTP on the α-subunit of the Gi/o protein, leading to its dissociation from the βγ-subunits.[18]

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3]

-

Modulation of Ion Channel Activity: The Gβγ subunits can directly interact with and modulate the activity of ion channels, leading to neuronal hyperpolarization.[7]

-

MAPK/ERK Pathway: Activation of α2-adrenergic receptors can also lead to the phosphorylation and activation of the extracellular signal-regulated kinase (ERK) 1/2, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[19]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with its molecular targets.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for its target receptors.

Objective: To measure the displacement of a specific radioligand from α2-adrenergic receptors by this compound.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from rat brain or transfected cell lines).

-

Radioligand (e.g., [3H]clonidine).

-

Unlabeled this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and pellet the membranes by centrifugation. Resuspend the pellet in fresh buffer.[20]

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.[20][21]

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60 minutes).[20]

-

Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.[20]

-

Washing: Quickly wash the filters with ice-cold wash buffer.[20]

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[20]

Adenylyl Cyclase Activity Assay

This functional assay measures the inhibition of adenylyl cyclase activity following receptor activation.

Objective: To quantify the this compound-induced decrease in cAMP production.

Materials:

-

Intact cells or cell membranes expressing the α2-adrenergic receptor.

-

This compound.

-

Forskolin (an adenylyl cyclase activator).

-

ATP.

-

cAMP assay kit (e.g., ELISA-based).

Procedure:

-

Cell/Membrane Preparation: Prepare cells or membranes as for the binding assay.

-

Pre-incubation: Pre-incubate the cells/membranes with varying concentrations of this compound.

-

Stimulation: Stimulate adenylyl cyclase activity with a fixed concentration of forsklin in the presence of ATP.

-

Termination: Stop the reaction by adding a stop solution (e.g., 0.1 M HCl).

-

cAMP Measurement: Measure the amount of cAMP produced using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the percentage of forskolin-stimulated cAMP production against the log concentration of this compound to determine the IC50 value.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay detects the activation of the MAPK/ERK signaling pathway.[22]

Objective: To measure the level of phosphorylated ERK1/2 in response to this compound treatment.

Materials:

-

Whole-cell lysates from cells treated with this compound.

-

SDS-PAGE gels.

-

PVDF membrane.

-

Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound for a specific time course, then lyse the cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.[22]

-

Western Blotting: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk.

-

Incubate with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.[22]

-

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.[22]

-

Densitometry: Quantify the band intensities to determine the ratio of phosphorylated ERK1/2 to total ERK1/2.

Conclusion

This compound exerts its primary pharmacological effects through potent and selective agonism at α2-adrenergic receptors, leading to the inhibition of adenylyl cyclase and modulation of ion channel activity via Gi/o protein signaling. Emerging evidence also points to the direct modulation of various ion channels as a component of its mechanism of action. A thorough understanding of these cellular and molecular targets is crucial for the rational development of novel therapeutics and for optimizing the clinical use of this important veterinary drug. The experimental protocols detailed herein provide a robust framework for further investigation into the complex pharmacology of this compound.

References

- 1. VASG Alpha-2 Agonists [vasg.org]

- 2. Pharmacological profiles of this compound and its antagonist, atipamezole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Classics in Chemical Neuroscience: this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Affinity of detomidine, this compound and xylazine for alpha-2 adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Affinity of detomidine, this compound and xylazine for alpha-2 adrenergic receptor subtypes. | Semantic Scholar [semanticscholar.org]

- 7. A review of the physiological effects of α2-agonists related to the clinical use of this compound in small animal practice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of the selectivity, specificity and potency of this compound as an alpha 2-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Azi-medetomidine: Synthesis and Characterization of a Novel α2 Adrenergic Photoaffinity Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dexthis compound Inhibits Voltage-Gated Sodium Channels via α2-Adrenoceptors in Trigeminal Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dexthis compound Inhibits Voltage-Gated Sodium Channels via α 2-Adrenoceptors in Trigeminal Ganglion Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dexthis compound and clonidine inhibit the function of Na(v)1.7 independent of α(2)-adrenoceptor in adrenal chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dexthis compound directly inhibits vascular ATP-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Calcium channels are involved in the hypnotic-anesthetic action of dexthis compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Drugs acting at calcium channels can influence the hypnotic-anesthetic effect of dexthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effects of Dexthis compound on L-Type Calcium Current in Rat Ventricular Myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The G protein-first activation mechanism of opioid receptors by Gi protein and agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Gαi and Gβγ subunits have opposing effects on dexthis compound-induced sedation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. giffordbioscience.com [giffordbioscience.com]

- 22. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

Medetomidine's Effects on Neurotransmitter Release: A Technical Guide

Executive Summary

Medetomidine is a potent and highly selective α2-adrenergic receptor agonist widely utilized in veterinary medicine for its sedative, analgesic, and anxiolytic properties.[1][2][3][4] Its pharmacologically active enantiomer, dexthis compound, is approved for human use in clinical settings for sedation and analgesia.[3][4][5] The primary mechanism of action involves the stimulation of presynaptic α2-adrenoceptors in the central and peripheral nervous systems, which leads to a significant reduction in the release of norepinephrine.[1][2][6] This foundational action initiates a cascade of downstream effects on other key neurotransmitter systems, including dopamine and serotonin. This document provides an in-depth examination of these effects, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and workflows.

Core Mechanism of Action: α2-Adrenergic Agonism

This compound exerts its effects by binding to and activating α2-adrenergic receptors. These receptors are G-protein coupled receptors that play a crucial role in regulating neurotransmitter release. The sedative and analgesic effects are primarily mediated by the activation of α2-adrenoceptors in the locus coeruleus of the brainstem.[1][7]

Presynaptic Inhibition: The most critical site of action is the presynaptic α2-autoreceptor located on noradrenergic nerve terminals.[5] this compound's binding to this receptor initiates a negative feedback loop that inhibits the further release of norepinephrine (NE).[5][8] This process involves:

-

Activation of the inhibitory G-protein (Gi).

-

Inhibition of the enzyme adenylyl cyclase.

-

A subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Reduced activation of protein kinase A (PKA), leading to decreased phosphorylation of voltage-gated calcium channels.

-

Reduced calcium influx, which is essential for the fusion of neurotransmitter-containing vesicles with the presynaptic membrane.

-

Ultimately, a profound decrease in the exocytosis and release of norepinephrine into the synaptic cleft.[1][9]

Quantitative Data on Receptor Selectivity and Neurotransmitter Modulation

This compound is distinguished from other α2-agonists by its high potency and remarkable selectivity for the α2-adrenoceptor over the α1-adrenoceptor.[10][11] This high selectivity contributes to its profound sedative and analgesic effects with fewer α1-mediated side effects.[12]

Table 1: α2/α1 Adrenoceptor Selectivity Ratios

| Compound | α2/α1 Selectivity Ratio | Reference(s) |

|---|---|---|

| This compound | 1620:1 | [1][10][11] |

| Detomidine | 260:1 | [1][10] |

| Clonidine | 220:1 | [1][10][11] |

The administration of this compound and its active enantiomer, dexthis compound, leads to a dose-dependent reduction in the release and turnover of major monoamine neurotransmitters in the central nervous system.[10][13]

Table 2: Effects of this compound/Dexthis compound on Neurotransmitter Levels

| Neurotransmitter | Effect | Brain Region | Species | Dose/Route | Reference(s) |

|---|---|---|---|---|---|

| Norepinephrine | Up to 92% decrease in release | N/A (Systemic) | Human | Single high dose | [5] |

| Norepinephrine | 75% reduction in production | N/A (Systemic) | Human | 100-120 µg IV | [12] |

| Norepinephrine | Dose-dependent decrease in turnover | Whole Brain | Rat | N/A | [10][13] |

| Dopamine | Significant, dose-dependent decrease | Nucleus Accumbens | Rat | 2-20 µg/kg IV | [14] |

| Dopamine | Increased transmission | Medial Prefrontal Cortex, Nucleus Accumbens | Mouse | 40 µg/kg IP | [15] |

| Dopamine | Inhibition of turnover at high doses | Whole Brain | Rat | >100 µg/kg | [13] |

| Serotonin | Significant decrease in turnover | Whole Brain | Rat | N/A | [10][13] |

| Serotonin | Indirect suppression of release | N/A | Animal Data | N/A |[16][17] |

Note: The effects on dopamine appear complex and may be region-specific. One study reported a decrease in the nucleus accumbens[14], while a more recent study indicated an increase in activity in the ventral tegmental area, leading to increased dopamine in the medial prefrontal cortex and nucleus accumbens[15]. This highlights the need for further research to elucidate the precise mechanisms.

Experimental Protocols

The quantitative data presented above are primarily derived from in vivo microdialysis studies coupled with highly sensitive analytical techniques.

In Vivo Microdialysis for Neurotransmitter Monitoring

In vivo microdialysis is a widely used technique for sampling the extracellular fluid of discrete brain regions in conscious, freely moving animals, providing real-time information on neurotransmitter levels.[18][19][20]

Methodology:

-

Animal Preparation: A guide cannula is stereotaxically and surgically implanted into the target brain region (e.g., nucleus accumbens, prefrontal cortex) of the subject animal (typically a rat or mouse) under anesthesia. The animal is allowed to recover from the surgery.

-

Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe tip has a semi-permeable membrane.[21]

-

Perfusion: The probe is continuously perfused with a sterile, physiological solution (artificial cerebrospinal fluid) at a low, constant flow rate (e.g., 0.5-2.0 µL/min) using a syringe pump.[22]

-

Sample Collection: As the perfusate flows through the probe, endogenous substances in the extracellular fluid, including neurotransmitters, diffuse across the membrane into the perfusate down their concentration gradient. The resulting fluid, the dialysate, is collected at set intervals (e.g., every 10-20 minutes) in small vials, often cooled to prevent degradation.[19]

-

Drug Administration: After a baseline collection period to establish stable neurotransmitter levels, this compound is administered (e.g., intravenously or intraperitoneally).

-

Analysis: The collected dialysate samples are analyzed to quantify neurotransmitter concentrations. The most common method is High-Performance Liquid Chromatography (HPLC) coupled with Electrochemical Detection (EC), a technique sensitive enough to detect the picomolar to nanomolar concentrations of neurotransmitters found in dialysates.[14][18][19]

Detailed Effects on Neurotransmitter Systems

Norepinephrine (NE)

The primary and most direct neurochemical effect of this compound is the suppression of noradrenergic activity.[10][11] By activating presynaptic α2-autoreceptors, it robustly inhibits NE release throughout the CNS.[1][8] This action is the foundation for its principal pharmacological effects, including sedation, anxiolysis, and analgesia, as norepinephrine is crucial for arousal and alertness.[1][7] The decrease in central sympathetic tone also contributes to its cardiovascular effects, such as bradycardia and hypotension.[5]

Dopamine (DA)

This compound's influence on the dopaminergic system is more complex. Studies have demonstrated that dexthis compound can cause a dose-dependent decrease in extracellular dopamine concentrations in the nucleus accumbens, an effect that is blocked by the α2-antagonist atipamezole.[14] This suggests that α2-adrenoceptors modulate dopaminergic neurotransmission.[14] However, other research indicates that dexthis compound can activate dopamine neurons in the ventral tegmental area (VTA), leading to increased dopamine release in projection areas like the medial prefrontal cortex.[15] This latter finding may help explain the unique quality of dexthis compound-induced sedation, from which patients can be easily aroused.[15] The effect may be mediated by noradrenergic projections from areas like the locus coeruleus to dopaminergic regions.

Serotonin (5-HT)

This compound also induces a decrease in the turnover of serotonin in the brain.[10][13] This effect is believed to be largely indirect, likely a downstream consequence of the profound changes in the noradrenergic system. The inhibition of serotonin turnover can be reversed by α2-adrenoceptor antagonists, confirming it is a result of this compound's primary mechanism of action.[13] Some animal data suggest this indirect suppression of serotonin release may play a role in its therapeutic effects in certain toxicologic conditions.[16][17]

Conclusion

This compound is a powerful neuromodulatory agent whose effects are rooted in its highly selective and potent agonism at α2-adrenergic receptors. Its primary action is a profound, dose-dependent inhibition of norepinephrine release via a presynaptic negative feedback mechanism. This primary effect instigates a cascade of secondary changes in other monoaminergic systems, including a generally suppressive, though complex, effect on dopamine and serotonin. For researchers and drug development professionals, understanding this detailed mechanism is crucial for leveraging the therapeutic potential of α2-agonists and for anticipating their broad physiological consequences. The continued use of advanced methodologies like in vivo microdialysis will be essential for further refining our understanding of the intricate neural circuits modulated by this important class of drugs.

References

- 1. A review of the physiological effects of α2-agonists related to the clinical use of this compound in small animal practice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Classics in Chemical Neuroscience: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dexthis compound: a novel sedative-analgesic agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. What is the mechanism of Dexthis compound? [synapse.patsnap.com]

- 8. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | As an inhibitor of norepinephrine release, dexthis compound provides no improvement on stroke-associated pneumonia in mice [frontiersin.org]

- 10. Pharmacological profiles of this compound and its antagonist, atipamezole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound--a novel alpha 2-adrenoceptor agonist: a review of its pharmacodynamic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Classics in Chemical Neuroscience: this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Behavioural and neurochemical effects of this compound, a novel veterinary sedative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dexthis compound decreases extracellular dopamine concentrations in the rat nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dexthis compound Activation of Dopamine Neurons in the Ventral Tegmental Area Attenuates the Depth of Sedation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Dexthis compound in the treatment of toxicologic conditions: a systematic review and review of the toxicology investigators consortium database - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. profiles.wustl.edu [profiles.wustl.edu]

- 18. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. news-medical.net [news-medical.net]

- 20. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 22. Recent trends in microdialysis sampling integrated with conventional and microanalytical systems for monitoring biological events: A review - PMC [pmc.ncbi.nlm.nih.gov]

Initial in vitro Efficacy of Medetomidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medetomidine is a potent and highly selective α2-adrenoceptor agonist, widely recognized for its sedative and analgesic properties in veterinary medicine. Its efficacy is rooted in its high affinity for α2-adrenoceptors, leading to the modulation of downstream signaling pathways. This technical guide provides an in-depth overview of the initial in vitro studies that have characterized the efficacy of this compound. The document details the experimental protocols for key assays, presents quantitative data on its receptor binding affinity and functional potency, and visualizes the associated signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data from initial in vitro studies on this compound and its reference compounds, highlighting its superior affinity and selectivity for the α2-adrenoceptor.

Table 1: Receptor Binding Affinity of this compound and Reference α2-Adrenoceptor Agonists

| Compound | Kᵢ (nM) for α2-Adrenoceptors | α2/α1 Selectivity Ratio |

| This compound | 1.08[1] | 1620[1][2][3][4] |

| Detomidine | 1.62[1] | 260[3] |

| Clonidine | 3.20[1] | 220[3][4] |

| UK 14,304 | 6.22[1] | Not Reported |

| Xylazine | 194[1] | 160[2][3] |

Kᵢ values were determined by displacement of [³H]clonidine in rat brain membrane preparations.[1]

Table 2: Functional Potency of this compound and Reference α2-Adrenoceptor Agonists in Electrically Stimulated Mouse Vas Deferens

| Compound | pD₂ Value |

| This compound | 9.0[1] |

| Detomidine | 8.6[1] |

| Clonidine | 8.5[1] |

| UK 14,304 | 8.2[1] |

| Xylazine | 7.1[1] |

pD₂ is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay for α2-Adrenoceptor Affinity

This protocol describes a competitive radioligand binding assay to determine the affinity (Kᵢ) of this compound for α2-adrenoceptors in rat brain tissue.

1. Materials:

- Tissue Preparation: Whole rat brains.

- Buffers:

- Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.

- Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 1 mM EDTA.

- Radioligand: [³H]clonidine (a known α2-adrenoceptor agonist).

- Non-specific Binding Control: 10 µM phentolamine or another suitable α-adrenergic antagonist.

- Test Compound: this compound and reference compounds at various concentrations.

- Instrumentation: Homogenizer, refrigerated centrifuge, liquid scintillation counter.

2. Protocol:

- Membrane Preparation:

- Homogenize rat brain tissue in ice-cold homogenization buffer.

- Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

- Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

- Wash the pellet by resuspending in fresh homogenization buffer and repeating the centrifugation step.

- Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

- Binding Assay:

- In a final volume of 250 µL, combine:

- 100 µL of the membrane preparation.

- 50 µL of [³H]clonidine at a final concentration near its Kₔ.

- 50 µL of assay buffer (for total binding) or non-specific binding control (for non-specific binding).

- 50 µL of the test compound at various concentrations.

- Incubate the mixture at 25°C for 30 minutes.

- Separation and Counting:

- Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.

- Wash the filters rapidly with ice-cold assay buffer.

- Place the filters in scintillation vials with a suitable scintillation cocktail.

- Quantify the radioactivity by liquid scintillation counting.

- Data Analysis:

- Calculate specific binding by subtracting non-specific binding from total binding.

- Determine the IC₅₀ value (concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition curve.

- Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Functional Assay in Electrically Stimulated Mouse Vas Deferens

This protocol outlines the procedure to assess the functional agonist activity of this compound by measuring its inhibitory effect on the twitch response of an isolated mouse vas deferens.

1. Materials:

- Tissue: Mouse vas deferens.

- Physiological Salt Solution (PSS): Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1), gassed with 95% O₂ / 5% CO₂.

- Instrumentation: Organ bath with stimulating electrodes, isometric force transducer, data acquisition system.

- Test Compound: this compound and reference compounds at various concentrations.

2. Protocol:

- Tissue Preparation:

- Isolate the vas deferens from a mouse and mount it in an organ bath containing PSS at 37°C, continuously gassed with 95% O₂ / 5% CO₂.

- Apply an initial tension of approximately 0.5 g and allow the tissue to equilibrate for at least 60 minutes, with regular washing.

- Electrical Field Stimulation:

- Induce twitch responses by electrical field stimulation (e.g., 0.1 Hz, 2 ms pulse duration, supramaximal voltage).

- Record the isometric contractions using a force transducer.

- Cumulative Concentration-Response Curve:

- Once stable twitch responses are obtained, add the test compound to the organ bath in a cumulative manner, allowing the response to stabilize at each concentration before adding the next.

- Record the inhibition of the twitch response at each concentration.

- Data Analysis:

- Express the inhibitory effect as a percentage of the initial twitch amplitude.

- Plot the percentage inhibition against the logarithm of the agonist concentration to generate a concentration-response curve.

- Determine the pD₂ value by non-linear regression analysis of the concentration-response curve.

in vitro ERK Phosphorylation Assay

This protocol provides a general method for assessing the effect of this compound on the phosphorylation of Extracellular Signal-Regulated Kinase (ERK) in a suitable cell line expressing α2-adrenoceptors.

1. Materials:

- Cell Line: A cell line endogenously or recombinantly expressing α2-adrenoceptors (e.g., HEK293, CHO cells).

- Culture Medium: Appropriate cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

- Buffers and Reagents:

- Phosphate-buffered saline (PBS).

- Serum-free medium.

- Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

- Antibodies: Primary antibodies against phosphorylated ERK (p-ERK) and total ERK (t-ERK), and a suitable secondary antibody conjugated to horseradish peroxidase (HRP).

- Instrumentation: Cell culture incubator, SDS-PAGE and Western blotting equipment, chemiluminescence detection system.

2. Protocol:

- Cell Culture and Treatment:

- Culture the cells to approximately 80-90% confluency.

- Serum-starve the cells for 4-6 hours to reduce basal ERK phosphorylation.

- Treat the cells with various concentrations of this compound for a predetermined time (e.g., 5-15 minutes).

- Cell Lysis:

- Wash the cells with ice-cold PBS.

- Lyse the cells with ice-cold lysis buffer.

- Centrifuge the lysates to pellet cellular debris and collect the supernatant.

- Determine the protein concentration of the lysates.

- Western Blotting:

- Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

- Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

- Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

- Wash the membrane and incubate with the HRP-conjugated secondary antibody.

- Detect the signal using a chemiluminescence substrate.

- Data Analysis:

- Strip the membrane and re-probe with the primary antibody against t-ERK to normalize for protein loading.

- Quantify the band intensities using densitometry software.

- Express the results as the ratio of p-ERK to t-ERK.

Mandatory Visualizations

Signaling Pathway

Caption: this compound's α2-adrenoceptor signaling cascade.

Experimental Workflow

Caption: General workflow for in vitro efficacy studies.

References

- 1. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]

- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A review of the physiological effects of α2-agonists related to the clinical use of this compound in small animal practice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound--a novel alpha 2-adrenoceptor agonist: a review of its pharmacodynamic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating Chemical Restraint: An In-depth Technical Guide to Medetomidine in Non-Traditional Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Medetomidine, a potent and selective alpha-2 adrenergic agonist, has become an invaluable tool in veterinary medicine for its sedative and analgesic properties. While its use in traditional companion animals is well-documented, its application in a diverse array of non-traditional species presents both unique opportunities and challenges. This technical guide provides an exploratory overview of the use of this compound in reptiles, birds, amphibians, and exotic mammals. It consolidates quantitative data on dosages and reversal agents, outlines detailed experimental protocols, and visualizes key physiological and procedural pathways to support further research and clinical application in these varied species.

Core Principles of this compound Action

This compound exerts its effects by binding to and activating alpha-2 adrenergic receptors, which are integral components of the sympathetic nervous system. This activation inhibits the release of the neurotransmitter norepinephrine, leading to a cascade of physiological responses including sedation, analgesia (pain relief), and muscle relaxation.[1] The high selectivity of this compound for alpha-2 over alpha-1 receptors contributes to its potent sedative and analgesic effects with relatively fewer adverse cardiovascular effects compared to less selective agonists.

The sedative and analgesic effects of this compound can be effectively and rapidly reversed by the administration of an alpha-2 adrenergic antagonist, such as atipamezole.[2] Atipamezole competitively binds to the alpha-2 receptors, displacing this compound and restoring the normal release of norepinephrine.[2] This reversibility is a key advantage, allowing for greater control over the duration of sedation and a quicker recovery for the animal.[3]

Signaling Pathway of this compound

The following diagram illustrates the mechanism of action of this compound at the alpha-2 adrenergic receptor.

Data Presentation: this compound Dosages in Non-Traditional Species

The following tables summarize reported dosages of this compound and the reversal agent atipamezole in various non-traditional species. It is critical to note that these are starting points for research and should be adjusted based on the individual animal's health status, the desired level of sedation, and the specific procedure being performed.

Reptiles

| Species Category | This compound Dosage (µg/kg) | Combination Agents (per kg) | Atipamezole Dosage (µg/kg) | Route | Notes |

| Chelonians | 100 - 200 | Ketamine (5 - 10 mg) | 500 - 1000 | IM, IV | Provides deep sedation to light anesthesia.[4] |

| Lizards | 150 | Ketamine (10 - 15 mg) | 450 | IM, IV, IO | Allow 45 minutes for full effect.[5] |

| Lizards (General) | 50 - 100 (as Dexthis compound) | Midazolam (0.5 - 2 mg) +/- Ketamine (1 - 5 mg) | 500 - 1000 | SC, IM | Provides sedation.[4] |

| Snakes | Use in combination is preferred over sole agent. | Ketamine, Opioids, Midazolam | Varies based on this compound dose | IM | Sole agent use may result in variable sedation.[4] |

Birds

| Species Category | This compound Dosage (µg/kg) | Combination Agents (per kg) | Atipamezole Dosage (µg/kg) | Route | Notes |

| Pigeons | 80 - 200 | None | 500 | IM | Produces effects from ataxia to sternal recumbency.[6] |

| Pigeons | 80 | Ketamine (5 mg) or Midazolam (0.5 mg) | 500 | IM | Results in variable levels of sedation.[6] |

| Pigeons | 50 (per pigeon) | Butorphanol (50 µg per pigeon) + Ketamine (25 mg per pigeon) | Varies | IM | Produced satisfactory general anesthesia in one study.[7] |

| Raptors | 25 - 100 | Ketamine (2 - 5 mg) | 65 | IV (lower dose), IM (higher dose) | Avoid ketamine in vultures.[8][9] |

Amphibians

| Species | This compound Dosage (µg/kg) | Combination Agents (per kg) | Atipamezole Dosage (µg/kg) | Route | Notes |

| Leopard Frogs | 150 | None | N/A | IM | Failed to produce clinically apparent sedation in one study.[10][11] |

| General | 50 - 100 | Ketamine (1 - 2 mg) | 200 | IM | For immobilization.[12] |

Note: The use of this compound as a sole agent in amphibians has shown limited efficacy and may still cause cardiopulmonary depression.[13] Further research into appropriate combinations and dosages is warranted.

Exotic Mammals

| Species | This compound Dosage (µg/kg) | Combination Agents (per kg) | Atipamezole Dosage (µg/kg) | Route | Notes |

| Ferrets | 80 - 100 | Ketamine (5 - 8 mg) +/- Butorphanol (0.1 - 0.2 mg) or Buprenorphine (0.02 mg) | 400 - 500 | IM | |

| Rabbits | 100 - 300 | Ketamine (5 - 10 mg) +/- Butorphanol (0.05 - 0.1 mg) or Buprenorphine (0.02 - 0.05 mg) | 500 - 1500 | SC, IM | |

| Small Rodents | 50 | Ketamine (2 - 4 mg) if needed | 250 | IM, IP | |

| Wild Boars | 100 - 200 | Ketamine (5 mg) +/- Butorphanol (0.2 mg) or Tiletamine-Zolazepam (2.0 mg) | 4 mg per mg of this compound | IM | Ketamine-based protocols were found to be reliable for short procedures.[14][15] |

| Rhesus Macaques | 40 | Ketamine (6 mg) | Varies | IM |

Experimental Protocols

The following protocols are generalized methodologies based on cited literature and should be adapted for specific research needs and institutional animal care and use committee (IACUC) guidelines.

General Protocol for Sedation and Reversal

This workflow outlines the key steps in a typical experimental procedure involving this compound.

3.1.1. Pre-sedation Assessment

-

Conduct a thorough physical examination of the animal to assess its health status.

-

Obtain an accurate body weight to ensure precise drug dosage calculation.

-

Record baseline physiological parameters, including heart rate, respiratory rate, and body temperature.

3.1.2. Drug Preparation and Administration

-

Calculate the appropriate dose of this compound and any combination agents based on the species-specific data and the desired level of sedation.

-

Draw up the calculated drug volumes into sterile syringes.

-

Administer the drugs via the appropriate route (intramuscular, intravenous, subcutaneous, or intraosseous), ensuring proper restraint of the animal to prevent injury.

3.1.3. Monitoring During Sedation

-

Continuously monitor the animal's vital signs, including heart rate, respiratory rate, and body temperature. Pulse oximetry and electrocardiography (ECG) are recommended for comprehensive monitoring.

-

Assess the depth of sedation periodically by checking reflexes (e.g., palpebral, pedal withdrawal).

-

Maintain the animal's body temperature, as hypothermia is a common side effect of alpha-2 agonists.[16]

3.1.4. Reversal

-

Calculate the appropriate dose of atipamezole based on the amount of this compound administered. A common ratio is 5:1 (atipamezole:this compound by dose in µg), though this can vary.[2]

-

Administer the atipamezole via the appropriate route, typically intramuscularly.

-

Continue to monitor the animal closely during recovery. Note the time to initial arousal, sternal recumbency, and full ambulation.

Protocol for Anesthesia in Wild Boars (Sus scrofa)

This protocol is adapted from a study on free-ranging wild boars.[14][15]

3.2.1. Drug Combination and Administration

-

Protocol MK: this compound (0.15 mg/kg) + Ketamine (5 mg/kg) administered intramuscularly.

-

Protocol MKB: this compound (0.1 mg/kg) + Ketamine (5.0 mg/kg) + Butorphanol (0.2 mg/kg) administered intramuscularly.

3.2.2. Procedure

-

Animals are trapped in cages.

-

The anesthetic combination is administered via a pole syringe into the thigh muscles.

-

Induction time (time to lateral recumbency) is recorded.

-

Once immobilized, the animal is removed from the trap, and vital signs (heart rate, respiratory rate, temperature) and blood oxygenation are monitored.

-

For procedures lasting longer than 20-40 minutes, supplemental ketamine may be required.[14]

-

Oxygen supplementation is recommended to prevent hypoxemia.[14][15]

3.2.3. Reversal

-

Atipamezole is administered at a dose of 4 mg for every 1 mg of this compound administered.[14]

-

Recovery time (time to standing) is recorded.

Potential Adverse Effects and Considerations

The use of this compound is associated with several potential adverse effects, primarily related to its cardiovascular and respiratory depressant properties. These include:

-

Bradycardia (slow heart rate): A common and expected effect.[16]

-

Initial Hypertension followed by Normo- or Hypotension: Caused by initial peripheral vasoconstriction.[16]

-

Respiratory Depression: A dose-dependent decrease in respiratory rate.[16]

-

Hypothermia: A decrease in body temperature.[16]

-

Vomiting: Can occur, particularly during induction.[17]

-

Hyperglycemia: Due to inhibition of insulin release.[16]

-

Diuresis: Increased urine production.[16]

Careful patient selection is crucial. This compound should be used with caution in animals with pre-existing cardiovascular or respiratory disease, and in geriatric or debilitated individuals.

Conclusion and Future Directions

This compound, particularly in combination with other agents, offers a versatile and reversible option for the chemical restraint of a wide range of non-traditional species. However, significant species-specific variations in response necessitate a cautious and well-researched approach. The data and protocols presented in this guide serve as a foundation for further exploratory research. Future studies should focus on establishing more precise dose-response relationships, evaluating the pharmacokinetic and pharmacodynamic properties of this compound in a broader array of species, and refining multimodal anesthetic protocols that enhance safety and efficacy. As our understanding of the physiology of non-traditional species grows, so too will our ability to provide safe and effective chemical restraint, advancing both clinical care and research in these unique animal populations.

References

- 1. cdn.ymaws.com [cdn.ymaws.com]

- 2. Atipamezole - Wikipedia [en.wikipedia.org]

- 3. mixlab.com [mixlab.com]

- 4. bsavalibrary.com [bsavalibrary.com]

- 5. dvm360.com [dvm360.com]

- 6. researchgate.net [researchgate.net]

- 7. Effect of this compound-butorphanol-ketamine anaesthesia and atipamezole on heart and respiratory rate and cloacal temperature of domestic pigeons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Avian anaesthesia and analgesia | Wildlife Rehabilitation Bulletin [nwrajournal.online]

- 9. cdn.ymaws.com [cdn.ymaws.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchanimalresources.jhu.edu [researchanimalresources.jhu.edu]

- 13. vetmed.illinois.edu [vetmed.illinois.edu]

- 14. Evaluation of Three this compound-Based Anesthetic Protocols in Free-Ranging Wild Boars (Sus scrofa) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A review of the physiological effects of α2-agonists related to the clinical use of this compound in small animal practice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Clinical evaluation of this compound, a novel sedative and analgesic drug for dogs and cats - PubMed [pubmed.ncbi.nlm.nih.gov]

Medetomidine's Role in Sedation and Analgesia Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanisms of medetomidine, a potent and selective α2-adrenergic receptor agonist, in mediating sedation and analgesia. It provides a detailed overview of its molecular interactions, downstream signaling pathways, and the experimental protocols used to elucidate these effects, aimed at professionals in research and drug development.

Introduction

This compound is a synthetic imidazole derivative widely used in veterinary medicine for its reliable sedative, analgesic, and muscle relaxant properties.[1] It exists as a racemic mixture of two optical isomers: dexthis compound, the pharmacologically active enantiomer, and levothis compound, which is largely inactive.[2] Dexthis compound is also approved for human use, particularly for sedation in intensive care settings.[1] The profound physiological effects of this compound are primarily attributed to its high affinity and selectivity for α2-adrenergic receptors.[3][4]

Mechanism of Action: The Alpha-2 Adrenergic Receptor

This compound exerts its effects by acting as a potent agonist at α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[5] These receptors are located both presynaptically and postsynaptically throughout the central and peripheral nervous systems.[6] The activation of these receptors initiates a cascade of intracellular events that ultimately lead to the desired sedative and analgesic outcomes. This compound exhibits a high selectivity for α2- over α1-adrenergic receptors, with a reported selectivity ratio of 1620:1.[3]